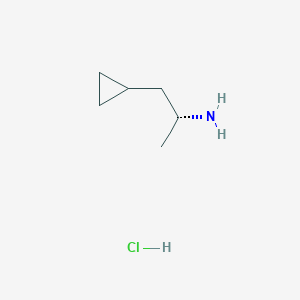
Methyl 4,5-dimethoxy-2-(2-morpholino-2-phenylacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5-dimethoxy-2-(2-morpholino-2-phenylacetamido)benzoate, also known as MDPHP, is a synthetic compound that belongs to the cathinone class of drugs. It is a psychoactive substance that has been reported to have stimulant effects similar to those of other cathinone derivatives such as MDPV and α-PVP. MDPHP is a relatively new drug that has not been extensively studied, and there is limited information available on its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study involved the synthesis of novel benzoxazole derivatives with morpholine components, showing broad-spectrum antimicrobial activity against strains of Gram-positive, Gram-negative bacteria, and yeasts like Candida species. This indicates the potential use of such compounds in developing new antimicrobial agents (Özlem Temiz‐Arpacı et al., 2005).
Anti-Inflammatory and Analgesic Agents
Another research synthesized novel compounds derived from visnaginone and khellinone, incorporating morpholine and demonstrating significant anti-inflammatory and analgesic activities. This suggests their potential as leads for developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Calcium Channel-Blocking Activity
Compounds synthesized with morpholine structures exhibited potent calcium channel-blocking activity. This research highlights the potential of morpholine derivatives in modulating calcium channels, which could be relevant for treating cardiovascular diseases (H. Nitta et al., 1992).
Ionic Liquids for Biomass Solvent
Morpholinium ionic liquids with various anions were synthesized and tested for their physicochemical properties, cytotoxicity, and biodegradability. These ionic liquids, due to their moderate to low toxicity and ability to dissolve biomass, offer a greener alternative for biomass processing and solvent applications (J. Pernak et al., 2011).
Synthesis of Peptidomimetics
The versatility of 4-methyl-morpholinium chloride was demonstrated in the synthesis of sterically-hindered peptidomimetics, showing its superiority in controlling racemization and N-arylation. This application underscores the role of morpholine derivatives in peptide chemistry and drug design (W. Shieh et al., 2008).
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-morpholin-4-yl-2-phenylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-18-13-16(22(26)29-3)17(14-19(18)28-2)23-21(25)20(15-7-5-4-6-8-15)24-9-11-30-12-10-24/h4-8,13-14,20H,9-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXWGKBHDLTPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

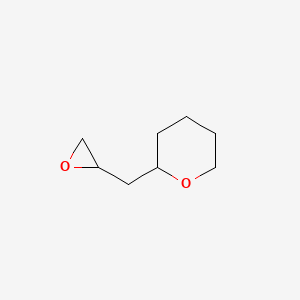
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
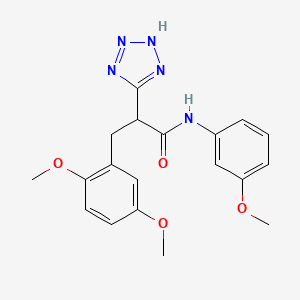
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)
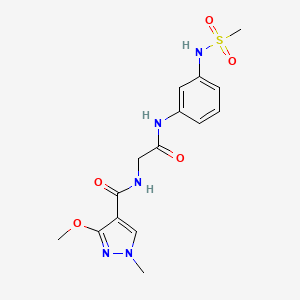
![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)
![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)
![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)
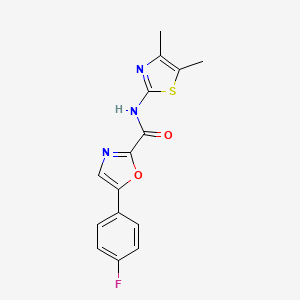
![1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2844394.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2844398.png)
